An In-depth Technical Guide to 2,5-Dibromopyridin-4-ol: Properties, Structure, and Synthetic Utility
An In-depth Technical Guide to 2,5-Dibromopyridin-4-ol: Properties, Structure, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dibromopyridin-4-ol is a halogenated pyridinol derivative that holds significant potential as a versatile building block in medicinal chemistry and materials science. The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds. The presence of two bromine atoms and a hydroxyl group on the pyridine ring of 2,5-Dibromopyridin-4-ol offers multiple points for chemical modification, making it an attractive starting material for the synthesis of complex molecular architectures. The strategic placement of the bromine atoms allows for regioselective functionalization through various cross-coupling reactions, while the hydroxyl group can be engaged in a range of chemical transformations or can influence the electronic properties of the molecule. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 2,5-Dibromopyridin-4-ol, with a focus on its applications in modern synthetic chemistry.
Physicochemical Properties and Structure
2,5-Dibromopyridin-4-ol, with the molecular formula C₅H₃Br₂NO, is a solid at room temperature. A key structural feature of this compound is its existence in a tautomeric equilibrium with its corresponding pyridone form, 2,5-dibromo-4-pyridone.[1][2][3][4] This equilibrium can be influenced by factors such as the solvent, temperature, and pH. In many cases, the pyridone tautomer is the predominant form, particularly in polar solvents and in the solid state.[4]
| Property | Value | Source |
| IUPAC Name | 2,5-Dibromopyridin-4-ol | - |
| CAS Number | 1033203-55-2 | [5] |
| Molecular Formula | C₅H₃Br₂NO | [5] |
| Molecular Weight | 252.89 g/mol | [5] |
| Appearance | Off-white to pale yellow solid (predicted) | - |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents (predicted) | - |
| pKa | Not reported | - |
Spectroscopic Data:
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¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the protons at the C3 and C6 positions of the pyridine ring. The chemical shifts would be influenced by the electronic effects of the bromine and hydroxyl/oxo groups.
-
¹³C NMR: The carbon NMR spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The carbons bearing the bromine atoms (C2 and C5) and the carbon attached to the oxygen (C4) would appear at characteristic downfield shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic bands for the O-H stretch (in the pyridinol tautomer) around 3200-3600 cm⁻¹, C=O stretch (in the pyridone tautomer) around 1640-1680 cm⁻¹, and C-Br stretches in the fingerprint region.[6]
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Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (M, M+2, M+4 peaks with a relative intensity of approximately 1:2:1). Fragmentation would likely involve the loss of bromine atoms and/or a CO molecule from the pyridone tautomer.
Synthesis of 2,5-Dibromopyridin-4-ol
A detailed, high-yield synthesis of 2,5-Dibromopyridin-4-ol is not extensively reported in the literature. However, its synthesis can be envisioned through several general strategies for the preparation of substituted hydroxypyridines. One plausible route involves the diazotization of a corresponding aminopyridine precursor followed by hydrolysis.[7]
Hypothetical Synthetic Protocol:
Step 1: Synthesis of 2,5-Dibromo-4-aminopyridine
This intermediate could potentially be synthesized from 4-aminopyridine through a bromination reaction.
Step 2: Diazotization and Hydrolysis
The 2,5-dibromo-4-aminopyridine would then undergo diazotization using a nitrite source (e.g., sodium nitrite) in an acidic medium, followed by hydrolysis of the resulting diazonium salt to introduce the hydroxyl group at the C4 position.
Figure 1: Hypothetical synthetic pathway to 2,5-Dibromopyridin-4-ol.
Reactivity and Applications in Organic Synthesis
The synthetic utility of 2,5-Dibromopyridin-4-ol lies in the differential reactivity of its functional groups. The two bromine atoms serve as excellent handles for the introduction of various substituents via transition-metal-catalyzed cross-coupling reactions, while the hydroxyl group can be derivatized or can direct the regioselectivity of certain reactions.
Regioselectivity in Cross-Coupling Reactions
In dihalogenated pyridines, the regioselectivity of cross-coupling reactions is often dictated by the electronic and steric environment of the carbon-halogen bonds. For 2,5-dibromopyridine derivatives, the bromine at the C2 position is generally more reactive towards oxidative addition in palladium-catalyzed reactions, such as the Suzuki and Buchwald-Hartwig amination reactions.[8][9][10] This allows for the selective mono-functionalization at the C2 position, leaving the C5 bromine available for subsequent transformations.
Suzuki Cross-Coupling
The Suzuki reaction is a powerful tool for the formation of carbon-carbon bonds. 2,5-Dibromopyridin-4-ol can be coupled with a variety of boronic acids or their esters to introduce aryl, heteroaryl, or alkyl groups.
Exemplary Protocol for Regioselective Suzuki Coupling:
-
To a reaction vessel containing 2,5-Dibromopyridin-4-ol (1.0 equiv.), add the desired boronic acid (1.1 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ (2.0 equiv.).
-
Add a suitable solvent system, for example, a mixture of dioxane and water.
-
Degas the mixture and heat it under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, perform an aqueous workup and purify the product by column chromatography.[11]
Figure 2: General scheme for the regioselective Suzuki coupling of 2,5-Dibromopyridin-4-ol.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a wide range of aminopyridine derivatives, which are prevalent in pharmacologically active molecules.
Exemplary Protocol for Regioselective Buchwald-Hartwig Amination:
-
In a glovebox or under an inert atmosphere, combine 2,5-Dibromopyridin-4-ol (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv.), and a strong base such as NaOtBu (1.4 equiv.).
-
Add a dry, degassed solvent like toluene or dioxane.
-
Heat the reaction mixture at the appropriate temperature until completion.
-
After cooling, quench the reaction, perform an extractive workup, and purify the product by chromatography.[12]
Figure 3: General scheme for the regioselective Buchwald-Hartwig amination of 2,5-Dibromopyridin-4-ol.
Safety and Handling
As with any halogenated organic compound, 2,5-Dibromopyridin-4-ol should be handled with appropriate safety precautions in a well-ventilated fume hood.[3] While specific toxicological data for this compound is not available, related brominated pyridines are known to be harmful if swallowed, and can cause skin and eye irritation.[1][4] It is recommended to wear personal protective equipment, including gloves, safety glasses, and a lab coat. In case of contact, wash the affected area with copious amounts of water. For inhalation, move to fresh air. If ingested, seek immediate medical attention.
Conclusion
2,5-Dibromopyridin-4-ol is a promising, yet underexplored, building block for organic synthesis. Its key features, including the presence of two differentially reactive bromine atoms and a versatile hydroxyl group, in conjunction with the inherent biological relevance of the pyridine core, make it a valuable tool for the construction of novel compounds in drug discovery and materials science. The potential for regioselective functionalization through established cross-coupling methodologies opens up a vast chemical space for exploration. Further research into the synthesis, detailed characterization, and reactivity of this compound is warranted to fully unlock its synthetic potential.
References
- 1. chemtube3d.com [chemtube3d.com]
- 2. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 3. chemtube3d.com [chemtube3d.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. (PDF) Infrared Spectra of 2-Pyridone and 4-Pyridone [research.amanote.com]
- 7. aksci.com [aksci.com]
- 8. Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2,5-Dibromopyridine(624-28-2) 1H NMR spectrum [chemicalbook.com]
